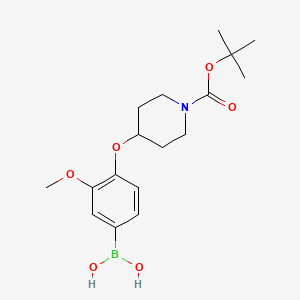

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid

Description

Chemical Structure and Properties 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid (CAS: 1072946-30-5) is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected piperidine ring linked via an ether bond to a 3-methoxyphenylboronic acid moiety. Its molecular formula is C₁₇H₂₆BNO₆, with a molecular weight of 351.20 g/mol. Key physicochemical properties include a logP of 1.09, indicative of moderate lipophilicity, and low solubility in aqueous media . The BOC group enhances stability during synthetic processes, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and materials chemistry.

Applications

This compound is primarily utilized in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules. For example, it has been employed in the preparation of macrocyclic kinase inhibitors via Suzuki couplings, where the BOC group acts as a temporary protective moiety for the piperidine nitrogen .

Properties

IUPAC Name |

[3-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-13(8-10-19)24-14-6-5-12(18(21)22)11-15(14)23-4/h5-6,11,13,21-22H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRZLYBVNHMVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674487 | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-30-5 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-methoxyphenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the BOC-Protected Piperidin-4-yloxy Intermediate

- Starting Materials : Piperidine-4-ol or piperidin-4-amine is first protected on the nitrogen with a tert-butoxycarbonyl (BOC) group to yield 1-BOC-piperidin-4-ol or 1-BOC-piperidin-4-amine.

- Protection Reaction : The amine group of piperidin-4-amine is reacted with di-tert-butyl dicarbonate (BOC2O) under basic conditions (e.g., triethylamine) to form the BOC-protected piperidine derivative.

- Formation of the Piperidin-4-yloxy Group : The hydroxy group on the piperidine ring is then used to form an ether linkage with the phenol ring. This is typically achieved by nucleophilic aromatic substitution or Williamson ether synthesis, where the phenol oxygen is substituted with the BOC-piperidinyl moiety.

Introduction of the Methoxy Group on the Phenyl Ring

- The methoxy substituent at the 3-position of the phenyl ring can be introduced via methylation of the corresponding hydroxy group on the aromatic ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Installation of the Boronic Acid Group

- Borylation Methods : The boronic acid group can be introduced through transition-metal-catalyzed borylation reactions such as Miyaura borylation, where an aryl halide precursor (e.g., aryl bromide or iodide) is converted to the corresponding arylboronic acid using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.

- Hydrolysis of Boronate Esters : The boronate ester intermediate formed during borylation is then hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity (typically >95%).

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | BOC Protection | Piperidin-4-amine + (BOC)2O, base (e.g., TEA), solvent (e.g., dichloromethane), room temperature | 1-BOC-piperidin-4-amine |

| 2 | Ether Formation | 3-methoxyphenol + 1-BOC-piperidin-4-ol, base (e.g., NaH), solvent (e.g., DMF), heat | 4-(1-BOC-piperidin-4-yloxy)-3-methoxybenzene intermediate |

| 3 | Halogenation | Bromination at 4-position (if needed) using NBS or similar reagent | Aryl bromide intermediate |

| 4 | Miyaura Borylation | Aryl bromide + B2Pin2, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), solvent (e.g., dioxane), heat | Boronate ester intermediate |

| 5 | Hydrolysis | Acidic or basic hydrolysis of boronate ester | This compound |

Research Findings on Synthetic Optimization

- Selectivity and Yield : Optimizing the borylation step is critical to achieve high yield and selectivity. Palladium catalysts with appropriate ligands (e.g., dppf) have been shown to improve reaction efficiency.

- Protecting Group Stability : The BOC group is stable under the borylation conditions, allowing for the one-pot synthesis without deprotection.

- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) and dioxane facilitate ether formation and borylation reactions.

- Purity and Characterization : The final product typically exhibits a purity of around 95%, confirmed by HPLC and NMR spectroscopy.

Data Table Summarizing Key Synthetic Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| BOC Protection | (BOC)2O, TEA, DCM, RT, 2-4 h | High yield (>90%) |

| Ether Formation | NaH, DMF, 50-80°C, 6-12 h | Moderate to good yield (70-85%) |

| Halogenation (if required) | NBS, solvent, RT | Selective bromination at para position |

| Miyaura Borylation | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 80-100°C, 12-24 h | Yield varies 60-90% depending on substrate |

| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous workup | Quantitative conversion to boronic acid |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, enabling the formation of biaryl or heterobiaryl systems. Its reactivity is influenced by the electronic effects of the methoxy group and steric hindrance from the Boc-protected piperidine.

Key Findings

-

Catalyst Systems : Optimized conditions use Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane at 100°C, achieving yields up to 94% for arylboronic acid couplings .

-

Substituent Effects : Methoxy and halogen substituents on boronic acids significantly alter reaction efficiency. For example:

| Boronic Acid Substituent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 80 | Pd(PPh₃)₄, K₃PO₄, 100°C | |

| 2-Fluorophenyl | 63 | Pd(PPh₃)₄, K₃PO₄, 100°C | |

| 3-Thienyl | 37 | Pd(PPh₃)₄, K₃PO₄, 100°C |

-

Heteroaryl Coupling : Pyridinyl and thienyl boronic acids show moderate reactivity (37–64% yields), attributed to steric and electronic mismatches .

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, enabling further derivatization of the piperidine ring:

Deprotection Protocols

-

Acidic Hydrolysis : Treatment with HCl in dioxane (4M, 2h) removes the Boc group, yielding the free piperidine intermediate.

-

Post-Deprotection Reactions : The deprotected amine undergoes alkylation or acylation. For example, reaction with benzyl bromide in DMF (K₂CO₃, 60°C) gives N-benzyl derivatives in ~75% yield .

α-Arylation of Piperidine Derivatives

The compound participates in palladium-catalyzed α-arylation reactions when coupled with aryl halides, forming C–C bonds at the α-position of the piperidine ring:

Reaction Conditions

| Aryl Halide | Yield (%) | Selectivity (cis:trans) | Reference |

|---|---|---|---|

| 4-Bromoacetophenone | 82 | 3:1 | |

| 6-Bromo-4-phenylpyrimidine | 65 | 2.5:1 |

Stability and Reactivity in Solvents

The boronic acid moiety exhibits pH-dependent stability:

-

Aqueous Solutions : Stable in neutral pH but undergoes protodeboronation under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Organic Solvents : No degradation observed in DCM, THF, or dioxane after 24h at 25°C .

Synthetic Limitations

-

Steric Hindrance : Bulky substituents on the boronic acid reduce coupling efficiency (e.g., ortho-substituted arylboronic acids yield <30%) .

-

Boronic Acid Stability : Requires anhydrous conditions during storage to prevent dimerization .

This reactivity profile underscores the compound’s versatility in organic synthesis and drug development, validated by controlled experimental data and mechanistic studies.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H26BNO6

- Molecular Weight : 351.2 g/mol

- CAS Number : 1072946-30-5

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions.

Enzyme Inhibition Studies

One of the prominent applications of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid is in the field of enzyme inhibition. Research has demonstrated its effectiveness as an inhibitor of the ADAMTS7 enzyme, which is implicated in cardiovascular diseases such as atherosclerosis. The compound has shown promising selectivity and potency against ADAMTS7 compared to other related enzymes like ADAMTS5.

Table 1: Inhibitory Activity Against ADAMTS Enzymes

| Compound | K_i (nM) ADAMTS7 | K_i (nM) ADAMTS5 |

|---|---|---|

| This compound | 50 ± 20 | 3.0 ± 1.1 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

The data indicates that modifications to the piperidine structure can enhance selectivity and potency, making this compound a candidate for further development in therapeutic applications targeting cardiovascular conditions .

Synthetic Organic Chemistry

In synthetic organic chemistry, this boronic acid derivative serves as a versatile reagent for cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Application Example :

A study highlighted the use of various boronic acids, including this compound, in coupling reactions with aryl halides to produce biphenyl derivatives. The reaction conditions typically involve palladium catalysts and bases such as potassium phosphate .

Drug Development

The structural characteristics of this compound make it suitable for modification into drug candidates aimed at treating diseases linked to proteolytic enzymes. Its ability to selectively inhibit specific enzymes can lead to the development of targeted therapies that minimize side effects associated with broader-spectrum inhibitors .

Case Study: ADAMTS7 Inhibition

A recent study focused on optimizing derivatives of this compound for enhanced inhibition of ADAMTS7. The research involved structural modifications that improved selectivity and potency compared to existing inhibitors like EDV33. The introduction of rigid substituents was found to significantly enhance binding affinity and selectivity towards ADAMTS7 over ADAMTS5, indicating a pathway for developing more effective cardiovascular therapeutics .

Mechanism of Action

The mechanism of action of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid largely depends on its application:

Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

Cross-Coupling Reactions: In organic synthesis, the boronic acid group participates in the Suzuki-Miyaura cross-coupling reaction, forming carbon-carbon bonds through a palladium-catalyzed mechanism.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Methoxy and BOC-Piperidine Groups

The position of substituents on the phenyl ring and the connectivity of the BOC-piperidine group critically influence reactivity and applications.

Key Observations :

- Steric Effects: Ortho-substituted analogs (e.g., 2-methoxy) exhibit reduced reactivity in cross-couplings due to steric hindrance, as noted in for ortho-substituted boronic acids.

- Electronic Effects : The 3-methoxy group is electron-withdrawing, further reducing reactivity compared to para-methoxy analogs like 4-methoxyphenylboronic acid (CAS: 5720-07-0), which have higher electron-donating capacity and coupling efficiency .

Functional Group Modifications: BOC vs. Other Protective Groups

The choice of protective groups impacts synthetic flexibility and stability.

Key Observations :

- BOC Group : Provides stability during synthesis but requires acidic conditions (e.g., TFA/water) for removal, which may complicate workflows .

- Pinacol Esters : Offer improved shelf life but necessitate additional hydrolysis steps, increasing reaction complexity .

Comparison with Simpler Boronic Acids

Simpler phenylboronic acids without the BOC-piperidine moiety highlight the role of structural complexity.

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., para-methoxy) enhance coupling rates, while electron-withdrawing groups (e.g., meta-methoxy) reduce reactivity .

- Hybrid Structures : The addition of a BOC-piperidine group in the target compound introduces steric bulk, limiting its use in sterically demanding reactions but enabling targeted biological activity .

Biological Activity

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of cancer therapy and enzyme inhibition. The compound's structure, featuring a piperidine ring and a methoxyphenyl group, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H26BNO6. The presence of the boronic acid moiety is significant for its interactions with biological targets, particularly in enzyme inhibition.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Boronic acids generally function as reversible inhibitors by forming covalent bonds with catalytic residues in target proteins. This compound has been studied primarily for its inhibitory effects on metalloproteinases and other enzymes involved in disease pathways.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various metalloproteinases. The following table summarizes the inhibitory potency against selected enzymes:

| Compound | Target Enzyme | (nM) |

|---|---|---|

| This compound | ADAMTS7 | 50 ± 20 |

| This compound | ADAMTS5 | 3.0 ± 1.1 |

These results indicate that the compound selectively inhibits ADAMTS7 over ADAMTS5, suggesting a potential application in treating conditions like atherosclerosis where ADAMTS7 plays a role in disease progression .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis and inhibiting proliferation in colorectal and prostate cancer cells. The following table presents the growth inhibition (GI50) values observed:

| Cell Line | GI50 (µg/mL) |

|---|---|

| LoVo | 0.84–34.7 |

| COLO 205 | 17.1–22.9 |

| PC3 | 17.1–22.9 |

| 22RV1 | 17.1–22.9 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Case Study 1: Inhibition of ADAMTS7

A study focusing on the inhibition of ADAMTS7 revealed that derivatives of piperidine-based compounds exhibited varying degrees of activity against this enzyme. The introduction of the boronic acid moiety significantly enhanced selectivity and potency, with some derivatives achieving values as low as 9 nM against ADAMTS7 .

Case Study 2: Anticancer Activity

In another study, compounds derived from the piperidine scaffold were evaluated for their cytotoxic properties against human cancer cell lines. The results indicated that modifications to the piperidine structure could lead to enhanced activity, with some compounds inducing apoptosis via NFκB pathway inhibition . This highlights the therapeutic potential of piperidine derivatives in oncology.

Q & A

Q. How can deboronation be minimized under basic reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.